molecular formula C20H24N4O3 B5578674 1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane

1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane

Cat. No. B5578674
M. Wt: 368.4 g/mol
InChI Key: GLYBEGGVGRCFMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane involves multi-step reactions, including ring closure and the reaction of different moieties under specific conditions to yield the desired product. For instance, a related synthesis involves the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, leading to a compound with significant conjugations within its triazene moieties (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of related compounds shows significant disorder within methoxycarbonyl groups and a cis orientation of equivalent fragments containing triazene moieties. X-ray diffraction analysis reveals details like N–N single bonds and N=N double bonds, indicating conjugation and chair conformation of hexahydropyrimidine six-membered rings, purely maintained by van der Waals interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Compounds with a similar backbone undergo various reactions, including regiospecific synthesis, cyclodehydration, and reactions with amidines and guanidine, leading to different structural moieties. These reactions often initiate with Michael reactions or involve cyclization steps to create complex heterocyclic structures (Popova et al., 2016).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structure, are influenced by the specific functional groups and the overall molecular architecture. Crystallographic studies provide insights into the arrangement of molecules and their interactions, highlighting the role of hydrogen bonding in structural integrity (Ladd & Povey, 1975).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics of compounds similar to 1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane, are significantly determined by their molecular structure. NBO analysis, thermodynamic parameters, and hyperpolarizability studies are instrumental in understanding these compounds' behavior under different conditions (Halim & Ibrahim, 2022).

Scientific Research Applications

Chromene Derivatives in Photovoltaic Applications

Chromene derivatives have been studied for their electronic and photovoltaic properties, indicating their potential use in dye-sensitized solar cells (DSSCs). For instance, compounds based on 2H-chromen-2-one derivatives have shown promise as photosensitizers in solar cell applications, demonstrating the ability to improve photoelectric conversion efficiency through structural modification. This suggests that the chromene component of the target compound could offer valuable photovoltaic properties, potentially making it suitable for use in solar energy harvesting technologies (Gad, Kamar, & Mousa, 2020).

Pyrimidine-Based Heterocyclic Compounds

Pyrimidine-based heterocyclic compounds have been synthesized and explored for various biological activities. Their structural diversity and biological relevance make them suitable for pharmaceutical chemistry, including antibacterial, fungicidal activities, and potential antiviral properties against targets like the SARS-CoV-2 main protease (Mpro). This highlights the potential of the pyrimidinyl segment of the compound in contributing to medicinal chemistry and drug design, especially in developing treatments against infectious diseases (Mohareb & Abdo, 2021).

Diazepane Rings in Chemical Synthesis

Diazepane rings, integral to the target compound, are involved in nucleophile-dependent diastereoselectivity reactions, facilitating the synthesis of various polysubstituted tetrahydro-1H-1,3-diazepin-2-ones. The versatility of these reactions, based on the nucleophile used, underscores the synthetic utility of diazepane-containing compounds in creating complex molecular structures with potential applications in medicinal chemistry and material science (Fesenko et al., 2015).

Mechanism of Action

The mechanism of action of coumarins can vary widely depending on their specific structure and the biological system in which they are acting. For example, some coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Safety and Hazards

The safety and hazards associated with coumarins also depend on their specific structure. Some coumarins are used in medications and are generally safe, while others can be toxic .

Future Directions

Given the wide range of biological activities exhibited by coumarins, there is considerable interest in developing new synthetic methods and exploring new biological applications . The development of green synthetic methods is particularly of interest .

properties

IUPAC Name

(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-26-17-6-2-5-15-13-16(14-27-18(15)17)19(25)23-9-4-10-24(12-11-23)20-21-7-3-8-22-20/h2-3,5-8,16H,4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYBEGGVGRCFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)C(=O)N3CCCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane

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